molecular formula C5H9NO B1220103 4,4-Dimethyl-2-oxazoline CAS No. 30093-99-3

4,4-Dimethyl-2-oxazoline

Cat. No.: B1220103
CAS No.: 30093-99-3
M. Wt: 99.13 g/mol
InChI Key: KOAMXHRRVFDWRQ-UHFFFAOYSA-N
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Description

4,4-Dimethyl-2-oxazoline is a heterocyclic organic compound with the molecular formula C₅H₉NO and a molecular weight of 99.13 g/mol . It is characterized by a five-membered ring structure containing one nitrogen and one oxygen atom. This compound is known for its versatility in various chemical reactions and applications in different fields.

Biochemical Analysis

Biochemical Properties

4,4-Dimethyl-2-oxazoline plays a significant role in biochemical reactions, particularly in the synthesis of other compounds. It interacts with various enzymes and proteins, facilitating the formation of oxazoles through oxidative aromatization . This compound is known to form complexes with zinc halides, which can influence its reactivity and stability . The interactions between this compound and these biomolecules are crucial for its function in biochemical processes.

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell signaling pathways, gene expression, and cellular metabolism. This compound can affect the synthesis of proteins and other biomolecules by interacting with specific enzymes and proteins . These interactions can lead to changes in cellular function, including alterations in metabolic pathways and gene expression patterns.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in biochemical pathways . The compound’s ability to form complexes with metal ions, such as zinc, plays a crucial role in its mechanism of action . These interactions can result in the modulation of enzyme activity and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound can maintain its activity over extended periods, but its stability may be affected by environmental conditions such as temperature and pH . Long-term exposure to this compound can lead to cumulative effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Toxic or adverse effects may be observed at high doses, including alterations in enzyme activity and gene expression . These dosage-dependent effects are crucial for understanding the compound’s safety and efficacy in biochemical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to other compounds . The compound can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism . Understanding these metabolic pathways is essential for elucidating the compound’s role in biochemical processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments . The transport and distribution of this compound are critical for its function and efficacy in biochemical reactions.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns can affect the compound’s activity and function within the cell . Understanding the subcellular distribution of this compound is essential for elucidating its role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4-Dimethyl-2-oxazoline can be synthesized through several methods. One common approach involves the reaction of 2-amino-2-methylpropanol with acetic anhydride under reflux conditions. The reaction proceeds via cyclization to form the oxazoline ring .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as distillation and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethyl-2-oxazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,4-Dimethyl-2-oxazoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-2-oxazoline involves its ability to act as a nucleophile or electrophile in various chemical reactions. The oxazoline ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that participate in further transformations. These intermediates can interact with molecular targets and pathways, resulting in the desired chemical or biological effects .

Comparison with Similar Compounds

  • 2-Methyl-2-oxazoline
  • 2,4,4-Trimethyl-2-oxazoline
  • 2-Isopropenyl-2-oxazoline

Comparison: 4,4-Dimethyl-2-oxazoline is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other oxazolines. For example, 2-Methyl-2-oxazoline has a different substitution at the 2-position, affecting its reactivity and applications .

Properties

IUPAC Name

4,4-dimethyl-5H-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-5(2)3-7-4-6-5/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOAMXHRRVFDWRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60184178
Record name 4,4-Dimethyloxazoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30093-99-3
Record name 4,4-Dimethyl-2-oxazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30093-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4-Dimethyloxazoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030093993
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4-Dimethyloxazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60184178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dihydro-4,4-dimethyloxazole
Source European Chemicals Agency (ECHA)
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Record name 4,4-DIMETHYL-2-OXAZOLINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4,4-Dimethyl-2-oxazoline?

A1: The molecular formula of this compound is C5H9NO, and its molecular weight is 99.13 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Researchers frequently utilize Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR, to characterize this compound. [, ]

Q3: Is the 2-oxazoline ring planar?

A3: The 2-oxazoline ring is not perfectly planar. Studies have shown that it adopts a (4)T3 ((C3)T(C2)) conformation, meaning it is slightly puckered. This deformation can be attributed to the influence of the crystal field and hydrogen bond formation. []

Q4: Can this compound be used to synthesize aldehydes?

A4: Yes, this compound can be reacted with Grignard reagents to produce aldehydes. This reaction proceeds through an oxazolidine intermediate and offers a useful alternative for aldehyde synthesis. []

Q5: How can this compound be used in the synthesis of symmetrical ketones?

A5: Organoboranes, readily obtained from alkene hydroboration, can react with the lithium salt of this compound. Subsequent treatment with methyl iodide and alkaline hydrogen peroxide leads to the formation of symmetrical ketones. []

Q6: Can this compound participate in cross-coupling reactions?

A6: Yes, derivatives of this compound containing a halogen substituent, such as 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline, readily participate in Suzuki-Miyaura coupling reactions with aryl boronic acids or boronates. This reaction provides a route to ortho-substituted biphenyl oxazolines. []

Q7: How can this compound be used to access α-nitroalkyl and α-nitroaralkyl compounds?

A7: Treating 2-alkyl and 2-aralkyl substituted 4,4-Dimethyl-2-oxazolines with strong bases like potassium amide or lithium diisopropylamide (LDA), followed by reaction with alkyl nitrates, yields the corresponding α-nitroalkyl and α-nitroaralkyl-2-oxazolines. []

Q8: Can this compound act as a monomer in polymerization reactions?

A8: Absolutely! this compound and its derivatives containing polymerizable groups, such as vinyl or isopropenyl substituents, are important monomers in the synthesis of poly(2-oxazoline)s. These polymers find applications in various fields, including biomedicine and materials science. [, , , ]

Q9: How does the structure of the 2-oxazoline monomer affect its polymerization behavior?

A9: The polymerization behavior, particularly the reactivity and stability of the resulting polymers, is influenced by the steric hindrance around the 2-oxazoline ring. For instance, polymers derived from more sterically hindered 2-vinyl-2-oxazolines exhibit higher stability and allow for controlled crosslinking at elevated temperatures. []

Q10: Can this compound be incorporated into block copolymers?

A10: Yes, this compound derivatives containing polymerizable groups can be utilized in living anionic polymerization techniques to synthesize well-defined block copolymers with controlled molecular weights and architectures. [, , ]

Q11: Do this compound derivatives find applications in catalysis?

A11: Yes, this compound derivatives, especially those containing borate and cyclopentadienyl moieties, serve as versatile ligands in the formation of organometallic complexes with transition metals like titanium, zirconium, and hafnium. These complexes demonstrate high enantioselectivity in reactions such as the catalytic cyclization of aminoalkenes. [, ]

Q12: Can you elaborate on the role of this compound derivatives in asymmetric hydroamination reactions?

A12: Chiral cyclopentadienyl-bis(oxazolinyl)borato complexes of Group 4 metals, incorporating this compound units, effectively catalyze the asymmetric hydroamination of aminoalkenes. These reactions proceed with high enantioselectivity, producing chiral N-heterocyclic amines with excellent optical purities. []

Q13: How does the structure of the oxazoline ligand influence the catalytic activity of metal complexes?

A13: The steric and electronic properties of the oxazoline substituents significantly impact the catalytic performance of metal complexes. Factors such as the size and electronic nature of the groups attached to the oxazoline ring affect the reactivity and selectivity of the catalyst. [, , ]

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